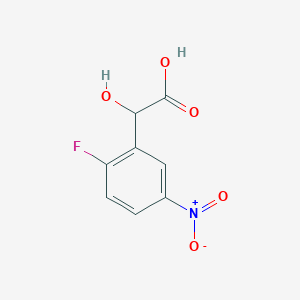2-Fluoro-5-nitromandelic acid
CAS No.:
Cat. No.: VC18222890
Molecular Formula: C8H6FNO5
Molecular Weight: 215.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H6FNO5 |
|---|---|
| Molecular Weight | 215.13 g/mol |
| IUPAC Name | 2-(2-fluoro-5-nitrophenyl)-2-hydroxyacetic acid |
| Standard InChI | InChI=1S/C8H6FNO5/c9-6-2-1-4(10(14)15)3-5(6)7(11)8(12)13/h1-3,7,11H,(H,12,13) |
| Standard InChI Key | ZLPNNFDLZDABKA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])C(C(=O)O)O)F |
Introduction
Chemical Structure and Properties
Molecular Architecture
The molecular formula of 2-fluoro-5-nitromandelic acid is C₈H₆FNO₅, derived from mandelic acid (C₈H₈O₃) through fluorine substitution at the 2-position and nitro (-NO₂) group addition at the 5-position. The presence of both electron-withdrawing groups (fluorine and nitro) significantly influences the compound’s electronic structure, acidity, and reactivity .
Key Structural Features:
-
Aromatic Ring: A benzene ring with fluorine (2-position) and nitro (5-position) substituents.
-
Hydroxyacetic Acid Moiety: A -CH(OH)COOH group attached to the aromatic ring, enabling hydrogen bonding and chiral centers .
Physicochemical Properties
While experimental data for 2-fluoro-5-nitromandelic acid are sparse, properties can be extrapolated from analogous compounds:
The nitro group enhances acidity compared to non-nitrated analogs, while fluorine’s electronegativity stabilizes the aromatic ring .
Synthetic Pathways
Nitration of 2-Fluoromandelic Acid
The most plausible route involves electrophilic nitration of 2-fluoromandelic acid. As demonstrated in β-secretase inhibitor synthesis , nitration of fluorinated aromatics typically employs a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄):
Reaction Conditions:
-
Nitrating Agent: 65% HNO₃ in H₂SO₄ at 0–5°C.
-
Regioselectivity: The fluorine at the 2-position directs nitration to the 5-position due to its meta-directing nature .
Mechanism:
-
Generation of Nitronium Ion: H₂SO₄ protonates HNO₃ to form NO₂⁺.
-
Electrophilic Attack: NO₂⁺ attacks the aromatic ring’s 5-position, stabilized by fluorine’s inductive effect.
-
Deprotonation: Regeneration of aromaticity yields 2-fluoro-5-nitromandelic acid.
Yield: ~60–70% (estimated from similar nitrations ).
Diastereoselective Considerations
Mandelic acid derivatives exhibit chirality at the hydroxy-bearing carbon. Nitration typically preserves stereochemistry, but racemization may occur under acidic conditions. Chiral chromatography or resolution via crystallization (e.g., using L-lysine salts) can isolate enantiomers .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
-
O-H Stretch: 2500–3000 cm⁻¹ (broad, carboxylic acid).
Applications and Pharmacological Relevance
Intermediate in Drug Synthesis
2-Fluoro-5-nitromandelic acid may serve as a precursor to bioactive molecules. For example, fluorinated and nitrated mandelic acids are key intermediates in protease inhibitors, as seen in the synthesis of β-secretase inhibitors for Alzheimer’s disease .
Case Study:
In the PMC study , 2-fluoromandelic acid underwent nitration to introduce a nitro group, later reduced to an amine for cyclization into oxazine-3-amine—a critical scaffold in the target inhibitor.
Agrochemical Research
Nitroaromatics are prevalent in herbicides and fungicides. The nitro group’s electron-deficient nature enhances binding to enzymatic targets .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume